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Compound of Interest

Compound Name: Methyl 3-(tetradecyloxy)benzoate
CAS No.: 40654-43-1
Cat. No.: B8741163

Get Quote

Executive Summary

Methyl 3-(tetradecyloxy)benzoate (CAS: 40654-43-1) is a meta-substituted benzoate ester
featuring a long alkyl chain (C14). Unlike its para-substituted isomers, which are ubiquitous in
liquid crystal displays (LCDs), the meta-substitution pattern introduces a "kink" in the molecular
geometry. This structural feature significantly alters its phase behavior, often suppressing
mesophase formation in favor of lower melting points and increased solubility in organic
matrices. This guide details its physicochemical profile, synthesis logic, and characterization
protocols.[1]

Chemical Identity & Molecular Descriptors
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Property Detail

Chemical Name Methyl 3-(tetradecyloxy)benzoate

CAS Number 40654-43-1

Molecular Formula C22H3603

Molecular Weight 348.52 g/mol

SMILES CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=0
)OC

InChl Key SLZPMAFMEORNOE-UHFFFAOYSA-N

Structural Class Alkoxy Benzoate Ester

Physical Characteristics
Phase Behavior & Appearance

o State at STP: Waxy Solid or Low-Melting Crystalline Solid.

o Expert Insight: While methyl benzoate is a liquid, the addition of the tetradecyl (C14) chain
increases van der Waals interactions, typically raising the melting point. However, the
meta (3-position) substitution disrupts efficient crystal packing compared to the para
isomer, resulting in a lower melting point than expected for a C22 molecule.

e Melting Point (Predicted): 35-45 °C.

o Note: Experimental values are sparse in public literature; this range is estimated based on
homologous series of meta-alkoxy benzoates.

 Boiling Point (Predicted): ~420-440 °C (at 760 mmHg); decomposes before boiling at
atmospheric pressure.

e Color: White to Off-White.

Solubility Profile

The molecule exhibits high lipophilicity due to the long alkyl tail.
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Solvent Solubility Mechanistic Note
) ) Excellent solvent for synthesis
Dichloromethane (DCM) High o
and purification.
) ) Suitable for extraction and
Diethyl Ether / THF High ) )
reaction medium.
Soluble at elevated
Hexane / Heptane Moderate temperatures; often used for
recrystallization.
Hydrophobic effect dominates
Water Insoluble
(LogP ~8.4).
Soluble when hot; poor
Methanol/Ethanol Low/Moderate solubility when cold

(recrystallization solvent).

Molecular Properties (Computed)
o XLogP3: ~8.4 (Highly Lipophilic)

« Topological Polar Surface Area (TPSA): 35.5 A2
o Rotatable Bonds: 15 (High conformational flexibility)
Synthesis & Experimental Protocols

Synthesis Logic (Williamson Etherification)

The most robust route to Methyl 3-(tetradecyloxy)benzoate is the alkylation of methyl 3-
hydroxybenzoate. This approach avoids the harsh conditions of esterification on a long-chain
acid.

Reaction Scheme: Methyl 3-hydroxybenzoate + 1-Bromotetradecane + K2COs - Methyl 3-
(tetradecyloxy)benzoate + KBr

Step-by-Step Protocol:
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¢ Reagents:

o

Methyl 3-hydroxybenzoate (1.0 eq)

[¢]

1-Bromotetradecane (1.1 eq)

[¢]

Potassium Carbonate (K2COs, Anhydrous, 2.0 eq)

[e]

Solvent: Acetone (reflux) or DMF (80°C). Expert Note: Acetone is preferred for easier
workup; DMF is faster.

e Procedure:

o

Dissolve Methyl 3-hydroxybenzoate in Acetone (0.5 M concentration).

[¢]

Add K2COs and stir for 15 minutes to deprotonate the phenol.

[¢]

Add 1-Bromotetradecane dropwise.

Reflux the mixture for 12—24 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1).

[e]

o Workup:
o Filter off the solid inorganic salts (KBr, excess K2COs).
o Evaporate the solvent under reduced pressure.[2]
o Dissolve residue in DCM, wash with water (2x) and brine (1x).
o Dry over MgSOa4 and concentrate.
e Purification:

o Recrystallization: Dissolve in minimum hot Ethanol or Methanol. Cool to 0°C. Filter the
white precipitate.

o Yield: Typically 85—-95%.
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Synthesis Workflow Diagram

Start: Methyl 3-hydroxybenzoate

:

Add: 1-Bromotetradecane
Base: K2CO3
Solvent: Acetone

Ikylation

Reflux (60°C, 12-24h)
Monitor: TLC

ompletion

Filter Salts -> Evaporate Solvent
Extract with DCM/Water

rude Oil/Solid

Recrystallization (Hot Ethanol)
or Column Chromatography

Pure Methyl 3-(tetradecyloxy)benzoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 3-(tetradecyloxy)benzoate via Williamson ether

synthesis.

Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using

the following spectroscopic signatures.
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Nuclear Magnetic Resonance (*H NMR)

Solvent: CDCls, 400 MHz

Chemical Shift () Multiplicity Integration Assighment
7.62 Doublet of Doublets 1H Ar-H (6-position)
7.55 Singlet (Broad) 1H Ar-H (2-position)
7.33 Triplet 1H Ar-H (5-position)
7.10 Doublet of Doublets 1H Ar-H (4-position)
) -O-CH2-CH:- (Ether
4.00 Triplet (J=6.5 Hz) 2H )
linkage)
_ -COOCHs (Methyl
3.91 Singlet 3H
Ester)
1.80 Quintet 2H -O-CH2-CHa-
_ Alkyl Chain Methylene
1.26-1.45 Multiplet 22H
Envelope
0.88 Triplet 3H Terminal -CHs

Infrared Spectroscopy (FT-IR)

e 1720-1730 cm~1: Strong C=0 stretch (Ester).

e 1580, 1600 cm~1: Aromatic C=C ring stretch.

e 1250 cm~1: C-O-C asymmetric stretch (Ether).

e 2850-2920 cm~1: C-H stretch (Alkyl chain).

Applications & Significance
Liquid Crystal Research
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While para-alkoxy benzoates are classic mesogens (forming nematic phases), meta-alkoxy
benzoates like Methyl 3-(tetradecyloxy)benzoate are often used as non-mesogenic dopants
or structural pivots. They introduce a bent-core geometry which can be critical in stabilizing
Blue Phases or reducing the melting point of liquid crystal mixtures without destroying the
phase entirely.

Lipid Mimetics
The long C14 chain mimics the myristic acid tail found in biological lipids. This molecule serves

as a robust, non-hydrolyzable (at the ether linkage) analog for studying lipid-protein interactions
where the ester headgroup can be further derivatized into amides or acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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